(2-(1H-Tetrazol-5-yl)phenyl)boronic acid
CAS No.: 155884-01-8
Cat. No.: VC21120568
Molecular Formula: C7H7BN4O2
Molecular Weight: 189.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 155884-01-8 |
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Molecular Formula | C7H7BN4O2 |
Molecular Weight | 189.97 g/mol |
IUPAC Name | [2-(2H-tetrazol-5-yl)phenyl]boronic acid |
Standard InChI | InChI=1S/C7H7BN4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4,13-14H,(H,9,10,11,12) |
Standard InChI Key | GVRXWYFECKHTSJ-UHFFFAOYSA-N |
SMILES | B(C1=CC=CC=C1C2=NNN=N2)(O)O |
Canonical SMILES | B(C1=CC=CC=C1C2=NNN=N2)(O)O |
Introduction
Chemical Identity and Structure
(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is characterized by the presence of a boronic acid functional group (B(OH)₂) attached to a phenyl ring that is further substituted with a tetrazole moiety at the ortho position. The tetrazole group, a five-membered heterocyclic compound containing four nitrogen atoms, provides the molecule with unique chemical and biological properties .
Identification Data
Parameter | Information |
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CAS Number | 155884-01-8 |
Molecular Formula | C₇H₇BN₄O₂ |
Molecular Weight | 189.97 g/mol |
IUPAC Name | [2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]boronic acid |
SMILES | OB(O)C1=CC=CC=C1C1=NNN=N1 |
InChI Key | GVRXWYFECKHTSJ-UHFFFAOYSA-N |
Synonyms | 2-(Tetrazol-5-yl)phenylboronic acid, 2-(2H-Tetrazol-5-yl)phenylboronic acid, 2-(1H-Tetrazol-5-yl)phenylboronic acid, Boronic acid,B-[2-(2H-tetrazol-5-yl)phenyl]- |
Physical Properties
The compound exists as a white to off-white solid with distinct physical characteristics that influence its handling and applications in research settings .
Property | Value |
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Physical State | White to off-white solid |
Melting Point | 148-152°C |
Boiling Point | 507.1°C at 760 mmHg |
Density | 1.5±0.1 g/cm³ |
Flash Point | 260.5°C |
LogP | 1.01 |
pKa | 4.11±0.10 (Predicted) |
Solubility | Soluble in polar organic solvents |
Storage Temperature | 2-8°C (Refrigeration recommended) |
Synthetic Routes and Preparation Methods
The synthesis of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid typically involves multi-step processes that require precise reaction conditions and purification techniques. While the search results don't provide detailed synthetic routes specific to this compound, related compounds are synthesized through similar pathways .
General Synthetic Approaches
One common approach involves the reaction of a phenylboronic acid derivative with a tetrazole precursor. This can be accomplished through:
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Palladium-catalyzed cross-coupling reactions
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Direct borylation of tetrazole-containing aryl halides
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Cyclization reactions to form the tetrazole ring after boronic acid introduction
The reaction conditions typically require control of temperature, solvent selection, and catalyst loading to achieve high yields and purity .
Chemical Reactivity
Suzuki-Miyaura Coupling Reactions
One of the most valuable aspects of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid is its ability to participate in Suzuki-Miyaura coupling reactions. This powerful chemical reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
By reacting (2-(1H-Tetrazol-5-yl)phenyl)boronic acid with suitable partners containing leaving groups (e.g., halides, triflates), researchers can introduce the tetrazole-containing moiety onto complex organic molecules with high regioselectivity. This capability makes it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science .
Tetrazole Ring Properties
The tetrazole ring in (2-(1H-Tetrazol-5-yl)phenyl)boronic acid possesses unique chemical properties:
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High nitrogen content
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Ability to form hydrogen bonds
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Participation in metal coordination reactions
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Potential to act as a bioisosteric replacement for carboxylic acid groups in medicinal chemistry
These properties allow researchers to develop new metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensors.
Applications in Research and Industry
Drug Discovery and Medicinal Chemistry
(2-(1H-Tetrazol-5-yl)phenyl)boronic acid has significant applications in pharmaceutical research and drug development :
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Synthesis of Bioactive Compounds: It serves as a key intermediate in the synthesis of pharmaceuticals for the treatment of glaucoma and diabetic retinopathy.
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Development of Enzyme Inhibitors: The compound has been utilized in the creation of enzyme inhibitors, including those targeting indoleamine 2,3-dioxygenase (IDO1) .
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Receptor Modulators: Research has employed this compound in the synthesis of ChemR23 inhibitors, which have potential anti-inflammatory applications .
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Bioisosteric Replacements: The tetrazole group can function as a bioisosteric replacement for carboxylic acid groups in drug design, potentially improving pharmacokinetic properties.
Materials Science and Chemical Sensors
The unique structural features of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid make it valuable in materials science applications :
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Metal-Organic Frameworks (MOFs): The tetrazole moiety's ability to coordinate with metals facilitates the development of MOFs with applications in gas storage and catalysis.
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Chemical Sensors: The compound has been explored for the development of sensing platforms, particularly for detecting specific analytes through boronic acid-diol interactions .
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Advanced Materials: Research indicates potential applications in creating materials with specific electronic and optical properties .
Organic Synthesis Applications
As a versatile building block in organic synthesis, (2-(1H-Tetrazol-5-yl)phenyl)boronic acid enables the creation of complex molecules with high specificity :
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Cross-Coupling Reactions: It serves as a key reagent in palladium-catalyzed carbon-carbon bond formation reactions .
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Heterocycle Synthesis: The compound facilitates the introduction of tetrazole-containing moieties into diverse molecular scaffolds .
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Functionalized Materials: It enables the development of materials with controlled functionalities through precise synthetic methodologies .
Structural Characterization
Analytical techniques commonly used to characterize (2-(1H-Tetrazol-5-yl)phenyl)boronic acid include:
Spectroscopic Characterization
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NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation, with characteristic signals for the aromatic protons, boronic acid OH groups, and tetrazole NH .
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Mass Spectrometry: High-resolution mass spectrometry typically shows the molecular ion peak along with fragmentation patterns involving N₂ loss from the tetrazole ring .
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IR Spectroscopy: Shows characteristic absorption bands for B-O stretching (boronic acid), C=N stretching (tetrazole), and OH stretching .
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UV-Vis Spectroscopy: Provides insights into electronic transitions and can help distinguish between different tautomeric forms .
Crystallographic Analysis
X-ray diffraction analysis has been employed to determine the exact three-dimensional structure of tetrazole-containing compounds, revealing important information about bond angles, distances, and molecular packing in the crystal lattice .
Hazard Category | Information |
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Signal Word | Warning |
Symbol | GHS07 |
Hazard Statements | H319 (Causes serious eye irritation), H315 (Causes skin irritation), H302 (Harmful if swallowed) |
Precautionary Statements | P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P280 (Wear protective gloves/eye protection), P264 (Wash thoroughly after handling) |
UN Number | 1325 |
Hazard Class | 6.1 |
WGK Germany | 3.0 |
Research and Development Trends
Current research involving (2-(1H-Tetrazol-5-yl)phenyl)boronic acid is focused on several promising areas:
Pharmaceutical Applications
Researchers are exploring the compound's potential in developing novel therapeutics for various conditions :
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Anti-inflammatory Agents: Development of compounds targeting specific inflammatory pathways
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Enzyme Inhibitors: Creation of selective inhibitors for therapeutic targets
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Anticancer Compounds: Investigation of tetrazole-containing structures with antiproliferative properties
Advanced Materials Development
The unique properties of this compound are being leveraged for creating innovative materials :
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Functional Polymers: Incorporation into polymer structures to impart specific properties
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Coordination Networks: Development of novel coordination polymers for application in catalysis and separation
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Sensors and Diagnostic Tools: Creation of detection systems for various analytes
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